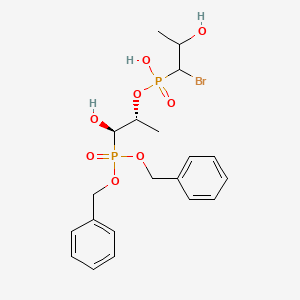
(1R,2R)-1-(Bis(benzyloxy)phosphoryl)-1-hydroxypropan-2-yl Hydrogen (1-Bromo-2-hydroxypropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-(Bis(benzyloxy)phosphoryl)-1-hydroxypropan-2-yl Hydrogen (1-Bromo-2-hydroxypropyl)phosphonate is a complex organophosphorus compound. It features a unique structure with both phosphoryl and phosphonate groups, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(Bis(benzyloxy)phosphoryl)-1-hydroxypropan-2-yl Hydrogen (1-Bromo-2-hydroxypropyl)phosphonate typically involves multiple steps. The process begins with the preparation of the phosphoryl and phosphonate precursors, followed by their coupling under controlled conditions. Common reagents used in these reactions include phosphorus trichloride, benzyl alcohol, and bromopropanol. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-(Bis(benzyloxy)phosphoryl)-1-hydroxypropan-2-yl Hydrogen (1-Bromo-2-hydroxypropyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The phosphoryl and phosphonate groups can be reduced to their corresponding phosphines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphoryl ketones, while substitution reactions can produce a variety of substituted phosphonates.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-(Bis(benzyloxy)phosphoryl)-1-hydroxypropan-2-yl Hydrogen (1-Bromo-2-hydroxypropyl)phosphonate is used as a building block for synthesizing more complex organophosphorus compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its phosphoryl and phosphonate groups mimic natural substrates, making it a valuable tool for probing enzyme active sites.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. The presence of both phosphoryl and phosphonate groups can enhance binding affinity to biological targets, leading to the development of new drugs.
Industry
In industrial applications, this compound can be used in the synthesis of flame retardants, plasticizers, and other specialty chemicals. Its unique properties make it suitable for enhancing the performance of various materials.
Mechanism of Action
The mechanism of action of (1R,2R)-1-(Bis(benzyloxy)phosphoryl)-1-hydroxypropan-2-yl Hydrogen (1-Bromo-2-hydroxypropyl)phosphonate involves its interaction with molecular targets through its phosphoryl and phosphonate groups. These groups can form strong hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(1-Amino-ethyl)-phosphonic acid diisopropyl ester: This compound also contains a phosphonate group but lacks the complex structure of (1R,2R)-1-(Bis(benzyloxy)phosphoryl)-1-hydroxypropan-2-yl Hydrogen (1-Bromo-2-hydroxypropyl)phosphonate.
Sulfur compounds: While not directly related, sulfur compounds share some chemical properties with organophosphorus compounds, such as the ability to form strong bonds with metals.
Uniqueness
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical and biological applications. Its ability to undergo multiple types of reactions and interact with a wide range of molecular targets makes it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C20H27BrO8P2 |
|---|---|
Molecular Weight |
537.3 g/mol |
IUPAC Name |
[(1R,2R)-1-bis(phenylmethoxy)phosphoryl-1-hydroxypropan-2-yl]oxy-(1-bromo-2-hydroxypropyl)phosphinic acid |
InChI |
InChI=1S/C20H27BrO8P2/c1-15(22)19(21)30(24,25)29-16(2)20(23)31(26,27-13-17-9-5-3-6-10-17)28-14-18-11-7-4-8-12-18/h3-12,15-16,19-20,22-23H,13-14H2,1-2H3,(H,24,25)/t15?,16-,19?,20-/m1/s1 |
InChI Key |
BEFNQFHQFZBREH-AJSWOKLQSA-N |
Isomeric SMILES |
C[C@H]([C@H](O)P(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)OP(=O)(C(C(C)O)Br)O |
Canonical SMILES |
CC(C(P(=O)(O)OC(C)C(O)P(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















